Calcifediol
Overview
Description
Calcifediol, also known as calcidiol, is an active metabolite of vitamin D. It is used to treat hyperparathyroidism and to combat hypocalcemia in dialysis patients . It is a vitamin D3 analog used to treat secondary hyperparathyroidism in adult patients with stage 3 or 4 chronic kidney disease and serum total 25-hydroxyvitamin D levels less than 30 ng/mL .
Synthesis Analysis
This compound is produced in the liver by hydroxylation of vitamin D3 . It undergoes hydroxylation in the mitochondria of kidney tissue, and this reaction is activated by the renal 25-hydroxyvitamin D3-1- (alpha)-hydroxylase to produce calcitriol, the active form of vitamin D3 .Molecular Structure Analysis
This compound is a hydroxycalciol that is calciol in which the hydrogen at position 25 has been replaced by a hydroxy group . It is a prehormone resulting from the oxidation of calciol in the liver .Chemical Reactions Analysis
This compound is transformed in the kidney by 25-hydroxyvitamin D3-1- (alpha)-hydroxylase to calcitriol, the active form of vitamin D3 . It is independent of hepatic 25-hydroxylation and thus is one step closer in the metabolic pathway to active vitamin D .Physical and Chemical Properties Analysis
This compound differs pharmacokinetically from vitamin D3 in several ways. It is independent of hepatic 25-hydroxylation and thus is one step closer in the metabolic pathway to active vitamin D. At comparable doses to vitamin D3, this compound achieves target serum 25 (OH)D concentrations more rapidly and in contrast to vitamin D3, it has a predictable and linear dose-response curve irrespective of baseline serum 25 (OH)D concentrations .Mechanism of Action
Target of Action
Calcifediol, also known as 25-hydroxyvitamin D3, is an active metabolite of vitamin D3 . The primary target of this compound is the Vitamin D Receptor (VDR) . The VDR is a nuclear receptor that regulates gene expression when activated by this compound .
Mode of Action
This compound is transformed in the kidney by 25-hydroxyvitamin D3-1- (alpha)-hydroxylase to calcitriol, the active form of vitamin D3 . Calcitriol binds to intracellular VDRs that then function as transcription factors to modulate gene expression . This interaction results in the modulation of gene expression, either suppressing or activating certain genes .
Biochemical Pathways
The activation of VDR by this compound affects various biochemical pathways. One of the key pathways influenced is the regulation of calcium and phosphate homeostasis, which is crucial for bone mineralization and skeletal health . Moreover, the interaction between the biologically active form of vitamin D and the VDR affects the transcription of thousands of genes by binding to repeated sequences present in their promoter region, named vitamin D-responsive elements (VDREs) .
Pharmacokinetics
This compound differs pharmacokinetically from vitamin D3 in several ways. It is independent of hepatic 25-hydroxylation and thus is one step closer in the metabolic pathway to active vitamin D . At comparable doses to vitamin D3, this compound achieves target serum 25(OH)D concentrations more rapidly . The intestinal absorption of this compound is relatively preserved in patients with fat malabsorption and it is more hydrophilic than vitamin D3 and thus is less prone to sequestration in adipose tissue .
Result of Action
The molecular and cellular effects of this compound’s action are vast due to its influence on numerous genes. It plays an essential role in calcium and phosphate homeostasis, leading to proper bone mineralization and skeletal health . Moreover, it has been shown to bind to the VDR with weaker affinity than calcitriol, thus exerting gene-regulatory properties .
Safety and Hazards
Calcifediol is safe under the proposed conditions of use and use levels for individuals ≥11 years old, including pregnant and lactating women . No clinically relevant changes in bone metabolism parameters or toxic 25 (OH)D levels were observed, and no serious adverse events were reported throughout the study .
Biochemical Analysis
Biochemical Properties
Calcifediol monohydrate is involved in various biochemical reactions. It is transformed in the kidney by 25-hydroxyvitamin D3-1- (alpha)-hydroxylase to calcitriol, the active form of vitamin D3 . Calcitriol binds to intracellular receptors that then function as transcription factors to modulate gene expression . Moreover, this compound monohydrate may also trigger rapid non-genomic responses through its interaction with specific membrane vitamin D receptors .
Cellular Effects
This compound monohydrate has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to bind to the Vitamin D Receptor (VDR) with weaker affinity than calcitriol, thus exerting gene-regulatory properties .
Molecular Mechanism
The molecular mechanism of this compound monohydrate involves its transformation into calcitriol, the active form of vitamin D3, in the kidney . Calcitriol binds to intracellular receptors that then function as transcription factors to modulate gene expression . This binding interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression are key to its effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound monohydrate achieves target serum 25(OH)D concentrations more rapidly than vitamin D3 . It has a predictable and linear dose–response curve irrespective of baseline serum 25(OH)D concentrations
Dosage Effects in Animal Models
The effects of this compound monohydrate vary with different dosages in animal models . At a dose of 100 μg 25-OH-D3 kg-1 complete feed, it is well tolerated and could be accepted as the upper tolerated limit for chickens for fattening .
Metabolic Pathways
This compound monohydrate is involved in the metabolic pathway of vitamin D. It is independent of hepatic 25-hydroxylation and thus is one step closer in the metabolic pathway to active vitamin D .
Transport and Distribution
This compound monohydrate is transported and distributed within cells and tissues. After ingestion, exogenous vitamin D is packaged into chylomicrons for transport to the liver . Part of the vitamin D contained in chylomicrons can be absorbed by adipose tissue and skeletal muscle .
Subcellular Localization
It is known that this compound monohydrate can trigger rapid non-genomic responses through its interaction with specific membrane vitamin D receptors .
Properties
IUPAC Name |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2.H2O/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29;/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3;1H2/b21-11+,22-12-;/t20-,23+,24-,25+,27-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLFSJXJGJBFJQ-WPUCQFJDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63283-36-3 | |
Record name | Calcifediol [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063283363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CALCIFEDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6YZ13C99Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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